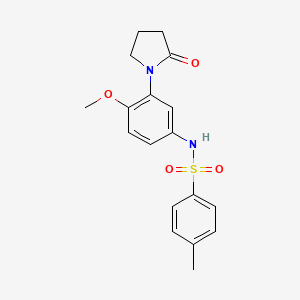

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide

Description

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a methoxy-substituted phenyl ring, a 2-oxopyrrolidine moiety, and a toluenesulfonamide group. Its molecular formula is C₁₈H₂₀N₂O₄S (calculated molecular weight: 360.43 g/mol). The compound’s structure includes a sulfonamide bridge (–SO₂NH–) linking the 4-methylbenzenesulfonyl group to a substituted aromatic ring. The presence of the 2-oxopyrrolidin-1-yl group introduces a lactam ring, which may influence conformational flexibility and intermolecular interactions .

Properties

IUPAC Name |

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-13-5-8-15(9-6-13)25(22,23)19-14-7-10-17(24-2)16(12-14)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBJGYZBMJYGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound features a complex structure that includes a pyrrolidinone moiety and methoxy-substituted phenyl groups, which may contribute to its interaction with various biological targets.

Molecular Characteristics

- Molecular Formula : C20H22N2O4

- Molecular Weight : Approximately 354.406 g/mol

- Structural Features : The compound contains methoxy groups and a pyrrolidinone ring, which are critical for its pharmacological properties.

Research indicates that this compound primarily targets the sigma-1 receptor , which plays a significant role in regulating calcium ion influx within cells. Binding to this receptor may enhance calcium signaling pathways, influencing various cellular functions such as survival and neurotransmitter modulation. This interaction is crucial for the compound's potential neuroprotective effects, making it a candidate for exploring treatments for conditions like depression, anxiety, and neurodegenerative diseases.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Neuroprotective Effects | Compounds with similar structures have shown promise in protecting neurons from degeneration. |

| Antiviral Potential | Related compounds have demonstrated broad-spectrum antiviral effects against various viruses. |

| Enzyme Modulation | The compound may act as an enzyme inhibitor or modulator, influencing critical biochemical pathways. |

Case Studies and Research Findings

-

Neuropharmacological Studies :

- Studies have indicated that derivatives of this compound can modulate enzyme activity and influence signaling pathways within cells, suggesting a broad spectrum of biological activity.

- In vitro studies have shown that compounds targeting sigma receptors can improve cognitive function and reduce symptoms associated with neurodegenerative diseases.

- Antiviral Activity :

- Enzyme Interaction Studies :

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Physicochemical Properties :

- The 2-oxopyrrolidinyl group in the target compound and analogs like 3h enhances molecular rigidity compared to simpler sulfonamides (e.g., ). This may improve binding affinity in biological targets.

- Melting Points : The chlorophenyl-substituted 3h exhibits a high melting point (204–205°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding from the lactam and sulfonamide groups). In contrast, 4i has a significantly lower melting point (52–53°C), possibly due to reduced crystallinity from altered side-chain packing .

Synthetic Accessibility :

- Yields vary widely; 3h was synthesized in 83% yield, whereas 4i had only 15% yield, suggesting steric or electronic challenges in specific substitution patterns .

Biological Relevance: The fluoro-chromenone derivative shares the sulfonamide core but incorporates a pyrazolopyrimidine group, a motif common in kinase inhibitors.

Research Findings and Implications

- Structural Characterization : Crystallographic data for analogs like 3h and the patent compound were likely refined using software such as SHELXL , ensuring precise determination of bond lengths and angles critical for structure-activity relationships.

- Substituent-Driven Reactivity : The 2-oxopyrrolidinyl group in the target compound may participate in hydrogen bonding or π-stacking, as seen in related lactam-containing sulfonamides .

- Unresolved Questions: The target compound’s solubility, stability, and biological activity remain uncharacterized. Further studies using assays comparable to those for fluoro-chromenone derivatives are warranted.

Q & A

Q. What are the established synthetic routes for N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized for academic-scale preparation?

Methodological Answer: The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

- Sulfonylation : Coupling 4-methylbenzenesulfonyl chloride with aniline derivatives under basic conditions (e.g., pyridine or triethylamine) .

- Pyrrolidinone Incorporation : Introducing the 2-oxopyrrolidinyl group via nucleophilic substitution or palladium-catalyzed coupling .

- Optimization : Reaction yields improve with anhydrous solvents (e.g., DMF, THF), controlled temperatures (60–80°C), and catalytic bases (e.g., K₂CO₃). Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonylation | TEA, DCM, 0°C → RT, 12h | 75–85 |

| Pyrrolidinone Coupling | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 80°C | 60–70 |

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy singlet at δ 3.8–4.0 ppm, sulfonamide NH at δ 10–11 ppm) .

- X-ray Crystallography : Single-crystal analysis using SHELX software (SHELXL for refinement) resolves bond angles, torsion angles, and hydrogen-bonding networks. For example, sulfonamide S=O···H-N interactions stabilize crystal packing .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₁N₂O₄S: 381.12) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data in the crystal structure analysis of this sulfonamide?

Methodological Answer: Discrepancies (e.g., bond length deviations >0.01 Å) arise from:

- Thermal Motion Artifacts : Use low-temperature (100 K) data collection to reduce atomic displacement .

- Software Cross-Validation : Compare SHELXL refinements with Olex2 or PLATON to assess hydrogen-bonding networks and disorder .

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to benchmark against experimental data. Adjust torsion angles for the pyrrolidinone ring if steric clashes occur .

Q. Table 2: Example Crystallographic Parameters

| Parameter | SHELXL Refinement | DFT Calculation |

|---|---|---|

| S-O Bond Length (Å) | 1.432 | 1.428 |

| C-N-C Angle (°) | 118.5 | 119.2 |

Q. What strategies are employed to investigate the compound's potential as a kinase inhibitor or receptor antagonist, based on structural analogs?

Methodological Answer:

- Kinase Assays : Use TR-FRET-based screens (e.g., EGFR or CDK2) with ATP-competitive binding protocols. The sulfonamide group may chelate Mg²⁺ in kinase active sites .

- Receptor Binding Studies : Radioligand displacement assays (e.g., 5-HT1B/1D receptors) quantify IC₅₀ values. The 2-oxopyrrolidinyl moiety mimics endogenous ligand conformations, as seen in GR 127935, a 5-HT1B/1D antagonist .

- In Vivo Models : Evaluate antitumor activity in xenograft models (e.g., HT-29 colon cancer) with dose optimization (10–50 mg/kg, oral) .

Q. How does the presence of the 2-oxopyrrolidinyl moiety influence the compound's pharmacokinetic properties, and what methodologies are used to assess this?

Methodological Answer:

- Lipophilicity : The pyrrolidinone ring increases logP (experimental: 2.8 vs. calculated: 2.5) via intramolecular H-bonding, enhancing membrane permeability .

- Metabolic Stability : Assess via liver microsome assays (human/rat, 1 mg/mL). LC-MS/MS identifies oxidation metabolites (e.g., hydroxylation at the pyrrolidinone ring) .

- Plasma Protein Binding : Equilibrium dialysis (human serum albumin, 4% w/v) quantifies unbound fraction (typical range: 15–25%) .

Q. What are the key stability considerations for this compound under various storage conditions in research settings?

Methodological Answer:

- Hydrolytic Degradation : Monitor in PBS (pH 7.4, 37°C) via HPLC. The sulfonamide group is stable, but the methoxy substituent may demethylate under acidic conditions .

- Photostability : Store in amber vials at –20°C. UV irradiation (254 nm) induces <5% degradation over 72h .

- Solid-State Stability : DSC/TGA analysis shows no decomposition below 150°C, making lyophilization feasible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.